The exploration of heterocyclic compounds is a significant area of research in organic chemistry due to their prevalence in various biological and industrial applications. Among these, pyridine derivatives are particularly noteworthy because of their structural similarity to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in living organisms. The study of pyridine derivatives, such as N-[(Pyridin-3-yl)methyl]cyclobutanamine, involves understanding their synthesis, mechanisms of action, and potential applications. This analysis delves into the research surrounding the synthesis and applications of related pyridine derivatives, as reported in the provided papers.
The research on pyridine derivatives has implications across various fields. The ability to capture and stabilize reactive intermediates within MOFs, as demonstrated in the first paper, has potential applications in catalysis and the development of new materials with tailored properties1. The synthesis of pyridine derivatives, as outlined in the second paper, is crucial for the pharmaceutical industry, where such compounds can serve as building blocks for drug development. The diverse reactions and resultant compounds have the potential to exhibit a wide range of biological activities, making them candidates for therapeutic agents2.
Moreover, the methodologies described in these studies could be applied to the synthesis of other heterocyclic compounds, expanding the repertoire of chemicals available for research and industrial use. The detailed mechanistic insights provided by these studies can also inform the design of more efficient synthetic routes and the development of novel compounds with specific desired properties.
This compound belongs to the class of cyclobutylamines, which are known for their diverse biological activities. It is structurally characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound's molecular formula is , indicating it contains ten carbon atoms, twelve hydrogen atoms, and two nitrogen atoms.
The synthesis of N-[(Pyridin-3-yl)methyl]cyclobutanamine typically involves several key steps:
The molecular structure of N-[(Pyridin-3-yl)methyl]cyclobutanamine can be described as follows:
The molecular weight of N-[(Pyridin-3-yl)methyl]cyclobutanamine is approximately . Its three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations or X-ray crystallography, providing insights into its spatial arrangement.
N-[(Pyridin-3-yl)methyl]cyclobutanamine can participate in various chemical reactions, including:
The mechanism of action for N-[(Pyridin-3-yl)methyl]cyclobutanamine involves its interaction with specific receptors or enzymes within biological systems. It may modulate signaling pathways by binding to targets such as:
Further studies using techniques such as receptor binding assays or enzyme kinetics are essential for elucidating the exact mechanisms involved in its biological activity.
The log P value (partition coefficient) indicates its lipophilicity, which can affect its absorption and distribution in biological systems.
N-[(Pyridin-3-yl)methyl]cyclobutanamine has several promising applications:
N-[(Pyridin-3-yl)methyl]cyclobutanamine (CAS 185509-76-6) represents a structurally distinct class of bioactive molecules characterized by the fusion of a planar pyridine heterocycle with a strained cyclobutane aliphatic ring. The compound’s molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol. Its canonical SMILES representation is "C(NC1CCC1)C1C=NC=CC=1", reflecting the connection of the cyclobutylamine moiety via a methylene linker (-CH₂-) to the pyridine ring at the 3-position [1] [8].
Table 1: Key Structural Properties of N-[(Pyridin-3-yl)methyl]cyclobutanamine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₁₄N₂ |
Molecular Weight | 162.24 g/mol |
Hydrogen Bond Donors | 1 (amine NH) |
Hydrogen Bond Acceptors | 2 (pyridine N, amine N) |
Canonical SMILES | C(NC1CCC1)C1C=NC=CC=1 |
InChIKey | UFFMGQWREGJEFM-UHFFFAOYSA-N |
The molecule’s three-dimensional conformation arises from two key features:
Functionally, the methylene linker provides conformational flexibility, allowing the molecule to adopt bioactive orientations required for target engagement. This architecture serves as a versatile pharmacophore in drug discovery, particularly for targeting enzymes and receptors where planar and aliphatic motifs synergistically enhance binding [8].
The pyridin-3-yl (meta-substituted pyridine) component in N-[(Pyridin-3-yl)methyl]cyclobutanamine confers distinct advantages in medicinal chemistry applications:
Table 2: Impact of Pyridine-3-yl Substitution Patterns on Molecular Properties
Substituent Position | Biological Activity Correlation | Example Application |
---|---|---|
5-Bromo (e.g., EVT-1700088) | Increased electrophilicity for covalent binding | Kinase inhibitor intermediates |
Unsubstituted (Parent) | Balanced electronic properties | Broad-spectrum lead optimization [1] |
6-Chloro (e.g., CID 146021366) | Enhanced metabolic stability | Antibacterial agents [9] |
Structural modifications at the pyridine 5-position (e.g., bromination in compound EVT-1700088, CAS 1564790-07-3) demonstrate how electronic tuning influences bioactivity. The electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic pathways toward kinase inhibitors or antimicrobials . Pyridine-3-yl derivatives show pronounced antimicrobial and antiviral effects, as evidenced by their prevalence in compounds targeting SARS-CoV-2 proteins and bacterial enzymes .
The cyclobutylamine moiety in N-[(Pyridin-3-yl)methyl]cyclobutanamine contributes critically to its pharmacological potential through:
Recent studies highlight cyclobutane’s role in optimizing kinase inhibitors. For instance, cyclobutyl-containing pteridinones demonstrate >100-fold selectivity for phosphoinositide-3-kinase class II alpha (PI3K-C2α) over other isoforms by exploiting a unique hydrophobic pocket inaccessible to larger rings [7]. Similarly, cyclobutylamine bioisosteres in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors improve antiviral activity against β-coronaviruses by enhancing cell penetration [3].
The scaffold’s versatility is further evidenced in structural analogs like N-methyl-3-(pyridin-3-yl)cyclobutanamine (CID 80121783), where methyl substitution on the amine modulates basicity and membrane permeability [10]. These strategic modifications underscore cyclobutane’s utility in balancing potency, selectivity, and drug-like properties in next-generation therapeutics targeting neurological disorders and oncology pathways [2] [7].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1